molecular formula C18H20N2O2 B15090573 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one

Katalognummer: B15090573
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: DMCDIQSMMQBZDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one typically involves the reaction of 4-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of 1-[(4-Hydroxyphenyl)methyl]-4-phenyl-piperazin-2-one.

    Reduction: Formation of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antidepressant activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to changes in mood and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazine: Similar structure but lacks the carbonyl group in the piperazine ring.

    1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperidin-2-one: Similar structure but has a piperidine ring instead of a piperazine ring.

    1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-ol: Similar structure but has a hydroxyl group instead of a carbonyl group.

Uniqueness

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one is unique due to the presence of both a methoxyphenyl group and a phenyl group attached to a piperazine ring with a carbonyl group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Eigenschaften

Molekularformel

C18H20N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

1-[(4-methoxyphenyl)methyl]-4-phenylpiperazin-2-one

InChI

InChI=1S/C18H20N2O2/c1-22-17-9-7-15(8-10-17)13-20-12-11-19(14-18(20)21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3

InChI-Schlüssel

DMCDIQSMMQBZDU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2CCN(CC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.